(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a p-tolyl group and an (E)-configured α,β-unsaturated nitrile moiety. The 3,4-dimethoxyphenylamino group at the β-position contributes to its electronic and steric profile, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves base-catalyzed condensation reactions, similar to related acrylonitriles . The E-configuration is critical for its planar geometry, influencing intermolecular interactions and reactivity.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-4-6-15(7-5-14)18-13-27-21(24-18)16(11-22)12-23-17-8-9-19(25-2)20(10-17)26-3/h4-10,12-13,23H,1-3H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYOAJJYCCYMN-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting p-tolylamine with α-haloketones under basic conditions.
Coupling with acrylonitrile: The thiazole derivative is then coupled with acrylonitrile in the presence of a base to form the acrylonitrile moiety.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylonitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds containing thiazole and acrylonitrile moieties exhibit anticancer activity. Studies have shown that derivatives similar to (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of oxidative stress within tumor cells .
Antioxidant Activity
The antioxidant properties of related compounds have been investigated, revealing their potential to scavenge free radicals and mitigate oxidative damage. This activity is crucial for preventing cellular damage associated with various diseases, including cancer .
Synthetic Routes
The synthesis of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and aldehydes.
- Acrylonitrile Introduction : The acrylonitrile group is introduced via Michael addition or similar methods.
- Final Coupling : The final compound is obtained through coupling reactions that join the thiazole and acrylonitrile components with the dimethoxyphenylamine .
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound .
Pharmacological Applications
The pharmacological profile of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile suggests potential applications in treating various conditions:
- Cancer : Due to its anticancer properties, it could be further developed as a chemotherapeutic agent.
- Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
- (E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile (): Substituent Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-fluorophenylamino group and substitutes the p-tolyl with 4-isobutylphenyl. The bulky isobutyl group may hinder steric interactions in synthetic or biological applications. Synthesis: Shares similar base-catalyzed condensation methods but requires tailored aldehydes for substituent variation .
- (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile (): Stereochemical Contrast: Z-configuration creates a non-planar structure, disrupting conjugation and hydrogen-bonding patterns. Molecular Interactions: Forms C–H⋯O/N hydrogen bonds, unlike the E-isomer, which may adopt different packing arrangements in solid-state structures .
Thiazole vs. Other Heterocyclic Cores
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): Core Heterocycle: Pyrimidine-thiazole hybrid instead of a simple thiazole. Synthesis: Requires guanidine derivatives and multi-step protocols, differing from the one-pot acrylonitrile condensations .
Derivatives with Sulfonyl/Sulfanyl Groups
- (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (): Functional Groups: Sulfonyl and methylsulfanyl groups replace the thiazole and p-tolyl moieties. Reactivity: The electron-deficient sulfonyl group increases electrophilicity, favoring nucleophilic attacks. The methylsulfanyl group may participate in redox reactions. Crystallography: Exhibits resonance-assisted hydrogen bonding (RAHB) and intramolecular N–H⋯O interactions, absent in the parent compound .
Data Tables
Table 1. Substituent and Configuration Comparison
| Compound Name | Core Structure | Key Substituents | Configuration | Key Interactions |
|---|---|---|---|---|
| Target Compound | Thiazole | 3,4-dimethoxyphenylamino, p-tolyl | E | Planar conjugation |
| (E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile | Thiazole | 4-fluorophenylamino, 4-isobutylphenyl | E | Steric hindrance |
| (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile | Acrylonitrile | 3,4-dimethoxyphenyl, 4-methoxyphenyl | Z | C–H⋯O/N hydrogen bonds |
| (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile | Sulfonyl acrylonitrile | 2,4-dichlorophenyl, methylsulfanyl | E | RAHB, N–H⋯O/Cl interactions |
Key Research Findings
- Stereochemical Influence : E-configuration in the target compound promotes conjugation and planar geometry, enhancing electronic delocalization compared to Z-isomers .
- Substituent Effects : Methoxy groups improve solubility and electron donation, whereas fluorine or sulfonyl groups increase electrophilicity and reactivity .
Biological Activity
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, an acrylonitrile moiety, and methoxy-substituted phenyl groups. Its IUPAC name is (E)-3-(3,4-dimethoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. The presence of both aromatic and heterocyclic structures contributes to its chemical reactivity and biological activity.
The biological activity of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate the activity of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an AChE inhibitor. For instance, related thiazole derivatives have demonstrated significant AChE inhibitory activity with IC50 values comparable to known inhibitors like donepezil . The binding orientation of these compounds within the active site of AChE suggests favorable interactions that enhance their inhibitory potency.
In Vitro Studies
A study synthesized various thiazole derivatives and evaluated their AChE inhibitory activities. Compounds similar to (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile showed IC50 values ranging from 100 to 200 nM, indicating moderate to potent inhibition compared to donepezil .
| Compound | IC50 Value (nM) | Relative Potency |
|---|---|---|
| Donepezil | 10 | Reference |
| Compound 10 | 103.24 | >50% |
| Compound 16 | 108.94 | >50% |
| Compound 21 | 150.00 | Moderate |
Antimicrobial Activity
In addition to its neuropharmacological effects, derivatives of this compound have shown promising antimicrobial properties. For example, compounds bearing similar structural motifs exhibited minimum inhibitory concentrations (MICs) against various bacterial strains .
Case Studies
- Thiazole Derivatives in Alzheimer's Disease : A study investigated the potential of thiazole-based compounds as AChE inhibitors for treating Alzheimer's disease. The findings indicated that specific substitutions on the thiazole ring significantly influenced inhibitory potency, with some derivatives showing enhanced activity over traditional treatments .
- Anticancer Activity : Research has also explored the anticancer potential of thiazole derivatives, including those related to (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. These compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting their utility in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
